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Abstract

Rimtoregtide (HTD4010), a clinical-stage polypeptide therapeutic, represents a novel
approach to treating acute inflammatory conditions. Developed by HighTide Therapeutics, this
peptide is derived from the regenerating islet-derived protein 3 alpha (Reg3a), a molecule with
known immunomodulatory, anti-inflammatory, and anti-apoptotic properties. Currently in Phase
2 clinical development for alcoholic hepatitis, Rimtoregtide has demonstrated a promising
safety profile and protective effects in various preclinical models of inflammation-driven
pathologies. This document provides a comprehensive overview of the discovery and
development timeline of Rimtoregtide, its mechanism of action, and detailed methodologies of
key experimental studies.

Introduction

Rimtoregtide (HTD4010) is a synthetic peptide analogue of the human Reg3a protein. The
discovery of Reg proteins, initially in the context of pancreatic regeneration, has led to the
exploration of their therapeutic potential in a range of diseases characterized by inflammation
and tissue injury. HighTide Therapeutics, founded in 2011, has spearheaded the development
of Rimtoregtide, advancing it from preclinical research to clinical evaluation for inflammatory
and digestive system disorders.
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Discovery and Development Timeline

The development of Rimtoregtide has progressed through several key stages, from the initial
research into the therapeutic effects of Reg3a to the ongoing clinical trials.
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Approximate

Milestone Key Event Notes
DatelYear
Foundational research
o on the protective
Preclinical )
effects of Reg3a in Early 2010s

Development ) o
models of tissue injury

and inflammation.

HighTide Therapeutics

initiates a formal

Focus on optimizing

the peptide and

preclinical Mid-2010s evaluating its efficacy
development program and safety in animal
for HTD4010. models.
Preclinical proof-of-
concept established in

Data presented at
models of acute Late 2010s

pancreatitis and acute

liver failure.

scientific conferences.

A first-in-human,
randomized, double-
blind study to assess
the safety, tolerability,
pharmacokinetics, and

pharmacodynamics of

o Phase 1 Clinical Trial August 2015 - HTD4010 in healthy
Clinical Development . . .
(NCT02538848) November 2021 participants in China.
The trial was
completed in
November 2021,
demonstrating a
favorable safety
profile.[1]
Initiation of Phase 2
Phase 2 Clinical o )
Post-2021 clinical trials for

Development

alcoholic hepatitis.
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Data on the protective

Presentation of ] ]
effects of Rimtoregtide

preclinical findings at )
May 6, 2025 in a rat model of acute

Digestive Disease
Week® (DDW) 2025.

pancreatitis were

presented.[2]

Comparative data on

the protective effects

Presentation of of Rimtoregtide and
preclinical findings at another investigational
May 7-10, 2025 ]
the EASL Congress drug in a mouse
2025. model of acute liver
failure were

presented.[3]

Mechanism of Action

Rimtoregtide exerts its therapeutic effects through a multi-faceted mechanism of action,
primarily centered on its immunomodulatory and cytoprotective properties. It is characterized
as a Beta-nerve growth factor (NGFB) stimulant and a Toll-like receptor 4 (TLR4) antagonist.[4]

A key signaling pathway modulated by Rimtoregtide is the AMPK/mTOR pathway. By
promoting autophagy through the regulation of this pathway, Rimtoregtide helps to mitigate
cellular stress and damage.

Signaling Pathway Diagram
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Rimtoregtide's dual mechanism: TLR4 antagonism and AMPK/mTOR pathway modulation.

Key Experimental Protocols

Preclinical Study: Sepsis-induced Cardiomyopathy in
Mice

Objective: To investigate the protective effects of HTD4010 against lipopolysaccharide (LPS)-

induced septic cardiomyopathy (SCM) in mice and to explore the underlying mechanisms.

Experimental Workflow:
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Experimental Setup

Male ICR Mice (n=45)

!

Randomized into 3 Groups

!

Control Group LPS (10 mg/kg) Group — | LPS + HTD4010 (2.5 mg/kg) Group
Endpoint Anglysis Prdcedures
Cardiac Function (Ultrasound) LPS Injection

Myocardial Pathology (HE Staining) HTD4010 Injection (1h & 6h post-LPS)
IL-6 & TNF-a Levels (ELISA)

Cardiomyocyte Apoptosis (TUNEL)
Protein Expression (Western Blot)

Mitochondrial Ultrastructure (TEM)

Click to download full resolution via product page

Workflow for the preclinical evaluation of Rimtoregtide in septic cardiomyopathy.
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Methodology:
e Animal Model: Forty-five male ICR mice were used.
o Experimental Groups:

o Control group

o LPS group (10 mg/kg LPS)

o LPS + HTD4010 group (10 mg/kg LPS + 2.5 mg/kg HTD4010 administered
subcutaneously at 1 and 6 hours post-LPS injection).

¢ Assessments:

o Cardiac Function: Evaluated by ultrasound to measure Left Ventricular Ejection Fraction
(LVEF) and Fractional Shortening (FS).

o Histopathology: Myocardial tissue was examined using Hematoxylin and Eosin (H&E)
staining.

o Inflammatory Markers: Serum and myocardial levels of Interleukin-6 (IL-6) and Tumor
Necrosis Factor-alpha (TNF-a) were measured by ELISA.

o Apoptosis: Cardiomyocyte apoptosis was detected using TUNEL staining.

o Protein Expression: Western blotting was used to measure the expression levels of
proteins involved in apoptosis (Bax, Bcl-2), autophagy (LC3 II/I, Beclin-1, p62), and the
AMPK/mTOR pathway (p-AMPK, p-mTOR).

o Ultrastructure: Transmission electron microscopy (TEM) was used to observe changes in
cardiac mitochondrial ultrastructure.

Quantitative Results Summary:
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LPS + HTD4010

Parameter Control Group LPS Group
Group
Cardiac Function
Significantl Significantly Increased
LVEF Normal I Y I Y
Decreased vs. LPS
Significantly Significantly Increased
FS Normal
Decreased vs. LPS
Inflammatory Markers
) o Significantly Reduced
Serum IL-6 Baseline Significantly Elevated
vs. LPS
. . L Significantly Reduced
Myocardial IL-6 Baseline Significantly Elevated
vs. LPS
) o Significantly Reduced
Serum TNF-a Baseline Significantly Elevated
vs. LPS
] ) o Significantly Reduced
Myocardial TNF-a Baseline Significantly Elevated
vs. LPS
Apoptosis &
Autophagy Proteins
) o Significantly
Bax Baseline Significantly Increased
Decreased vs. LPS
) Significantly Significantly Increased
Bcl-2 Baseline
Decreased vs. LPS
Significantl Significantly Increased
LC3 11/ Baseline g Y g Y
Decreased vs. LPS
) ) Significantly Significantly Increased
Beclin-1 Baseline
Decreased vs. LPS
) o Significantly
p62 Baseline Significantly Increased

Decreased vs. LPS
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AMPK/mTOR

Pathway Proteins

) Significantly Significantly Increased
p-AMPK Baseline
Decreased vs. LPS
) o Significantly
p-mTOR Baseline Significantly Increased

Decreased vs. LPS

Preclinical Study: Acute Pancreatitis in Rats

Objective: To evaluate the potential protective effects of HTD4010 in a sodium taurocholate-
induced model of acute pancreatitis in rats.

Methodology:

« Animal Model: Rats with sodium taurocholate-induced acute pancreatitis.
o Treatment: Administration of HTD4010.

e Assessments:

Survival rates.

[e]

o

Serum amylase and lipase levels.

[¢]

Macroscopic observation of multi-organ injury.

[¢]

Histological evaluation of pancreatic damage.

Key Findings: Treatment with HTD4010 resulted in:

Significantly improved survival rates compared to the model control.

Decreased amylase and lipase levels.

Alleviation of multi-organ injury.

Alleviation of pancreatic damage as evidenced by histological evaluation.[2]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.prnewswire.com/news-releases/hightide-therapeutics-raises-107-million-in-series-cc-financing-to-advance-innovative-pipeline-and-business-collaborations-301713616.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418667?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Rimtoregtide is a promising therapeutic candidate with a well-defined mechanism of action
targeting key pathways in inflammation and cellular homeostasis. Preclinical studies have
consistently demonstrated its protective effects in various models of acute inflammatory
diseases. The favorable safety profile observed in the completed Phase 1 trial supports its
continued clinical development. The ongoing Phase 2 trial in alcoholic hepatitis will be crucial in
further elucidating the therapeutic potential of Rimtoregtide in a clinical setting. The
comprehensive data gathered to date provides a strong rationale for the continued
investigation of Rimtoregtide as a novel treatment for a range of acute inflammatory and
digestive system disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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